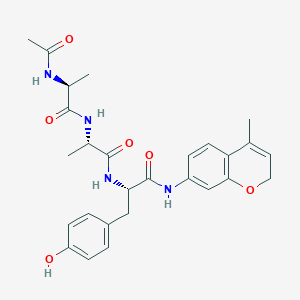

AC-Ala-ala-tyr-amc

Description

Overview of Protease Classes and Their Catalytic Mechanisms

Proteases, also known as peptidases or proteinases, are enzymes that hydrolyze peptide bonds in proteins and peptides. wikipedia.orgsinobiological.com They are broadly classified based on the key catalytic residue in their active site. The main classes include:

Serine Proteases: Employ a serine residue as the nucleophile to attack the peptide bond. wikipedia.org

Cysteine Proteases: Utilize a cysteine thiol group for catalysis. wikipedia.org

Aspartic Proteases: Use an aspartate residue to activate a water molecule, which then acts as the nucleophile. wikipedia.orgnih.gov

Metalloproteases: Require a divalent metal ion, typically zinc, as a cofactor for activity. wikipedia.orgresearchgate.net

Threonine Proteases: Feature a threonine residue as the catalytic nucleophile. wikipedia.org

Glutamic Proteases: Employ a glutamate (B1630785) residue to activate a water molecule. wikipedia.orgresearchgate.net

The catalytic mechanism of these proteases can be divided into two main groups. wikipedia.orgnih.gov Serine, cysteine, and threonine proteases use a catalytic residue to form a covalent intermediate with the substrate. wikipedia.org In contrast, aspartic, glutamic, and metalloproteases activate a water molecule that directly attacks the peptide bond. wikipedia.orgnih.gov

Principles of Fluorometric Enzyme Assays

Fluorometric enzyme assays are a highly sensitive method for measuring enzyme activity. patsnap.commedicallabnotes.com These assays rely on the use of substrates that, when acted upon by an enzyme, produce a fluorescent product. medicallabnotes.comcreative-enzymes.com The increase in fluorescence over time is directly proportional to the rate of the enzymatic reaction. numberanalytics.comontosight.ai

Mechanism of 7-Amino-4-methylcoumarin (B1665955) (AMC) Release Upon Peptide Cleavage

A widely used fluorophore in these assays is 7-amino-4-methylcoumarin (AMC). pnas.orgontosight.ai In its native state within a peptide substrate like Ac-Ala-Ala-Tyr-AMC, the AMC molecule is attached to the peptide via an amide bond, which quenches its fluorescence. researchgate.net When a protease cleaves this specific bond, the free AMC is released. ontosight.airesearchgate.netnih.gov Upon excitation with light at a specific wavelength (typically around 345-380 nm), the liberated AMC emits a fluorescent signal at a longer wavelength (around 445-460 nm). ontosight.aiechelon-inc.comadipogen.com This increase in fluorescence can be measured to quantify the enzyme's activity. ontosight.ai

Advantages of Fluorometric Detection in Enzyme Kinetics and Activity Monitoring

Fluorometric assays offer several key advantages in the study of enzyme kinetics:

High Sensitivity: These assays can detect very low concentrations of fluorescent molecules, making them ideal for studying enzymes with low activity or when sample material is limited. patsnap.comnumberanalytics.comquora.com

Real-Time Monitoring: Fluorescence can be measured continuously, allowing for real-time tracking of reaction progress and the study of fast enzymatic reactions. patsnap.comnumberanalytics.commdpi.com

Wide Dynamic Range: Fluorometric assays typically have a broad range of detectable signal, enabling the measurement of a wide variety of enzyme activities. antibodiesinc.com

Versatility: A diverse array of fluorogenic substrates can be synthesized, allowing for the specific targeting of different proteases. patsnap.commdpi.com

Miniaturization: These assays are well-suited for high-throughput screening in microplate formats, which reduces the consumption of expensive reagents. creative-enzymes.commdpi.com

Historical Development and Evolution of Fluorogenic Peptide Substrates for Protease Studies

The use of fluorogenic substrates has been a significant advancement in protease research. Early methods for assaying protease activity often relied on less sensitive colorimetric or radiometric techniques. The development of fluorogenic substrates, such as those based on AMC, provided a more sensitive and continuous method for monitoring enzyme activity. pnas.org The first classification of proteases into four main catalytic types—serine, cysteine, aspartic, and metallo—occurred in 1993, with threonine and glutamic proteases being identified later. wikipedia.org The synthesis of peptide substrates containing a fluorophore and a quencher, which exhibit fluorescence only upon cleavage, further refined these assays. nih.govresearchgate.net This principle, known as Fluorescence Resonance Energy Transfer (FRET), has been instrumental in designing highly specific probes for various proteases. nih.govslideshare.net Over the years, a vast library of fluorogenic peptide substrates has been developed to target specific proteases, aiding in drug discovery and diagnostics. chemimpex.comontosight.airesearchgate.net

Contextual Significance of this compound within the Landscape of Protease Probes

This compound is a specific type of fluorogenic peptide substrate. The peptide sequence, Alanine-Alanine-Tyrosine, is recognized and cleaved by certain proteases, particularly chymotrypsin (B1334515) and chymotrypsin-like enzymes. peptanova.debiorxiv.org The acetyl (Ac) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases. Cleavage of the bond between tyrosine and AMC releases the fluorophore, allowing for the quantification of enzyme activity. ontosight.ai This substrate is valuable for studying the kinetics and inhibition of chymotrypsin and related proteases, which play roles in digestion and other physiological processes. biorxiv.org The specificity of the peptide sequence makes it a useful tool for distinguishing the activity of these proteases from others in complex biological samples. biorxiv.org

Detailed Research Findings

Research utilizing this compound and similar fluorogenic substrates has yielded significant insights into protease function. For instance, studies have used these substrates to determine the kinetic parameters (Km and kcat) of various proteases, providing a measure of their substrate affinity and catalytic efficiency. nih.govbiorxiv.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Full Name | N-Acetyl-L-alanyl-L-alanyl-L-tyrosine 7-amido-4-methylcoumarin |

| Peptide Sequence | Ac-Ala-Ala-Tyr |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | ~345-380 nm ontosight.aiechelon-inc.com |

| Emission Wavelength | ~445-460 nm ontosight.aiechelon-inc.com |

| Primary Target | Chymotrypsin and chymotrypsin-like proteases peptanova.debiorxiv.org |

Furthermore, these substrates are extensively used in high-throughput screening assays to identify novel protease inhibitors, which have potential as therapeutic agents for a variety of diseases. ontosight.aichemimpex.comontosight.ai The ability to continuously monitor enzyme activity makes it possible to rapidly screen large libraries of compounds for their inhibitory effects. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H32N4O6 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2H-chromen-7-yl)propanamide |

InChI |

InChI=1S/C27H32N4O6/c1-15-11-12-37-24-14-20(7-10-22(15)24)30-27(36)23(13-19-5-8-21(33)9-6-19)31-26(35)17(3)29-25(34)16(2)28-18(4)32/h5-11,14,16-17,23,33H,12-13H2,1-4H3,(H,28,32)(H,29,34)(H,30,36)(H,31,35)/t16-,17-,23-/m0/s1 |

InChI Key |

VZNGGRNDYFVBNG-QQMNAOGKSA-N |

Isomeric SMILES |

CC1=CCOC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC1=CCOC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

sequence |

AAY |

Origin of Product |

United States |

Design and Chemical Synthesis Methodologies of Ac Ala Ala Tyr Amc and Analogous Peptides

Rational Design Principles for Peptide Substrates

The design of a specific and efficient protease substrate is a rational process that leverages knowledge of the target enzyme's active site architecture and binding preferences. The sequence Ac-Ala-Ala-Tyr-AMC is not arbitrary; each component is selected to ensure effective recognition and cleavage by specific proteases.

Consideration of Protease Subsite Specificity (P-sites and P'-sites, Schechter & Berger Notation)

The interaction between a protease and its substrate is described by the Schechter and Berger nomenclature, which provides a framework for understanding enzyme specificity. nih.govresearchgate.net According to this model, the amino acid residues of the substrate are designated as P sites (P1, P2, P3, etc.) extending N-terminally from the scissile bond, and P' sites (P1', P2', P3', etc.) extending C-terminally. peakproteins.com The corresponding binding pockets on the protease are termed S sites (S1, S2, etc.) and S' sites (S1', S2', etc.). researchgate.netembopress.org

| Substrate Position | Corresponding Residue/Group | Protease Subsite |

| P3 | Alanine (B10760859) (Ala) | S3 |

| P2 | Alanine (Ala) | S2 |

| P1 | Tyrosine (Tyr) | S1 |

| P1' | 7-Amino-4-methylcoumarin (B1665955) (AMC) | S1' |

Selection Rationale for Specific Amino Acid Residues within the this compound Sequence

The choice of each amino acid in the this compound sequence is based on the known specificities of certain protease families.

Tyrosine (Tyr) at P1: The S1 subsite of chymotrypsin-like proteases contains a hydrophobic pocket that favorably accommodates large, aromatic residues. wikipedia.orgunc.edu Tyrosine, with its bulky, hydrophobic side chain, is an optimal residue for the P1 position, leading to strong binding and efficient cleavage by enzymes such as chymotrypsin (B1334515). wikipedia.org

Alanine (Ala) at P2 and P3: While the P1 residue is often the most critical, the P2 and P3 residues also influence substrate binding. Alanine is a small, non-bulky amino acid. wikipedia.org Its inclusion at the P2 and P3 positions provides a neutral and sterically non-interfering backbone, allowing the substrate to properly orient itself within the active site cleft without causing steric hindrance. Some proteases, like elastase, have a preference for small residues like alanine at their subsites. wikipedia.org

N-terminal Acetyl (Ac) Group: The acetylation of the N-terminus of the peptide serves a crucial function. It neutralizes the positive charge of the N-terminal amino group, preventing it from forming unwanted ionic interactions and making the substrate more closely resemble a residue within a larger protein chain. This modification also protects the peptide from degradation by exopeptidases, ensuring that the observed cleavage is due to the targeted endoprotease.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound. rsc.orgbachem.com This technique involves building the peptide chain step-by-step on an insoluble polymer support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. bachem.com

Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) Chemistry for Peptide Elongation

The most common strategy for SPPS is the Fmoc/tBu approach. rsc.orgiris-biotech.de This method utilizes two different classes of protecting groups that can be removed under distinct chemical conditions, a concept known as orthogonality. peptide.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the incoming amino acid. ontosight.airesearchgate.net It is base-labile and is typically removed at each cycle of the synthesis using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comcsic.es

tBu (tert-butyl) Group: This group is used to protect the reactive side chain of certain amino acids. For the synthesis of this compound, the hydroxyl group of tyrosine is protected with a tBu group (Tyr(tBu)). iris-biotech.depeptide.com The tBu group is acid-labile and remains stable during the base-mediated Fmoc deprotection steps. It is removed during the final cleavage step. iris-biotech.de Alanine does not have a reactive side chain and thus requires no side-chain protection.

This orthogonal protection scheme ensures that only the N-terminal Fmoc group is removed at each step, allowing for the controlled, directional elongation of the peptide chain. peptide.com

Coupling Reactions and Protecting Group Schemes Relevant to this compound Synthesis

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the resin-bound peptide requires an activating agent. bachem.com The activated amino acid is added in excess to drive the reaction to completion.

Coupling Reagents: A variety of coupling reagents are available, often categorized as carbodiimides or phosphonium (B103445)/aminium salts. bachem.comluxembourg-bio.com

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization. bachem.comchempep.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | React with the Fmoc-amino acid to form a highly reactive acyl-uronium/aminium ester, facilitating rapid amide bond formation. bachem.comchempep.com |

| Phosphonium Salts | PyBOP | Forms a reactive phosphonium ester, which readily acylates the free amine. chempep.com |

The synthesis of this compound would proceed in a C-to-N direction. The process starts with the C-terminal residue (Tyrosine) attached to the AMC fluorophore, which is then linked to the solid support.

Synthetic Cycle for this compound:

Deprotection: The Fmoc group is removed from the resin-bound Fmoc-Tyr(tBu)-AMC using 20% piperidine in DMF.

Washing: The resin is washed thoroughly to remove piperidine and the Fmoc by-product.

Coupling: The next amino acid, Fmoc-Ala-OH, is pre-activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to couple with the free amine of the tyrosine.

Washing: The resin is washed to remove excess reagents and by-products.

Repeat: The deprotection and coupling cycle is repeated for the second Alanine residue.

N-terminal Acetylation: After the final Fmoc group is removed from the terminal Alanine, the peptide is acetylated using acetic anhydride.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the tBu side-chain protecting group is simultaneously removed using a strong acid cocktail, typically containing 95% Trifluoroacetic Acid (TFA) with scavengers to protect sensitive residues. csic.es

C-Terminal Tagging with 7-Amino-4-methylcoumarin (AMC)

The fluorogenic nature of the substrate is conferred by the 7-amino-4-methylcoumarin (AMC) group. formulationbio.comcreative-peptides.com In its intact, amide-linked form, the AMC fluorophore is non-fluorescent or has very low fluorescence. sigmaaldrich.com Upon enzymatic cleavage of the amide bond between the P1 tyrosine and the AMC moiety, the free AMC is released. creative-peptides.comsigmaaldrich.com This liberated AMC exhibits strong fluorescence at an emission wavelength of approximately 440-460 nm when excited at around 340-350 nm. formulationbio.compeptide.com

There are several strategies to incorporate the AMC tag:

Pre-conjugation in Solution: Fmoc-Tyr(tBu)-OH can be coupled to AMC in solution first. The resulting Fmoc-Tyr(tBu)-AMC conjugate is then attached to a suitable resin for the start of SPPS. nih.gov

Use of Pre-loaded Resin: Specialized resins are available where AMC is already attached to the solid support through a linker. nih.gov The peptide chain is then synthesized directly onto the amino group of the resin-bound AMC. This approach can simplify the synthesis and is well-suited for creating peptide libraries. nih.gov

Side-Chain Anchoring: For certain sequences, it is possible to anchor the peptide to the resin via a side chain, allowing the C-terminus to be modified with AMC on-resin. acs.org

The choice of method depends on the specific peptide sequence and the desired scale of synthesis. Following synthesis and purification via methods like reverse-phase high-performance liquid chromatography (RP-HPLC), the final this compound product is a highly specific and sensitive reporter for protease activity.

Purification Techniques for Synthetic Peptides

Following the initial synthesis of peptides such as this compound, the crude product contains the target peptide alongside a variety of impurities. These impurities often include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. peptide.com To obtain a high-purity product suitable for research applications, these contaminants must be removed through one or more purification steps. The choice of purification method is critical for achieving the desired level of purity and depends on the physicochemical properties of the peptide and the nature of the impurities. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for the purification of synthetic peptides. harvardapparatus.comamericanpeptidesociety.org This method separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. americanpeptidesociety.orghplc.eu

The purification process involves the following steps:

The crude peptide mixture is dissolved in the mobile phase and loaded onto the RP-HPLC column.

Peptides adsorb to the hydrophobic stationary phase. harvardapparatus.com

A gradient of increasing organic solvent concentration is applied. As the mobile phase becomes more nonpolar, the peptides are sequentially desorbed and eluted from the column.

More hydrophobic peptides interact more strongly with the stationary phase and therefore require a higher concentration of organic solvent to elute, while more hydrophilic peptides elute earlier. americanpeptidesociety.org

Trifluoroacetic acid (TFA) is a common mobile phase additive used in peptide separations. lcms.cz It acts as an ion-pairing agent, masking the charges on the peptide's amino and carboxyl groups, which reduces unwanted secondary interactions with the column and results in sharper chromatographic peaks and improved separation. hplc.eulcms.cz The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. harvardapparatus.com

Quality Control Methodologies for Research-Grade Peptide Purity

Ensuring the quality of a synthetic peptide is crucial for the reliability and reproducibility of experimental results. gencefebio.com For research-grade peptides like this compound, rigorous quality control (QC) is implemented to verify both purity and identity. intavispeptides.com The primary techniques used are analytical RP-HPLC and mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final peptide product. A small sample of the purified peptide is injected into the HPLC system, and the resulting chromatogram shows a peak for the target peptide and smaller peaks for any remaining impurities. The purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. gencefebio.com

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the identity and molecular integrity of the synthesized peptide. intavispeptides.com It measures the mass-to-charge ratio of the molecule, allowing for the verification of its molecular weight against the theoretically calculated mass. This ensures that the peptide has the correct amino acid sequence and that all protecting groups have been successfully removed. gencefebio.com

Additional analyses, such as amino acid analysis, may also be performed upon request to further confirm the peptide's composition. peptide.com The required purity level of a peptide is dictated by its intended application.

| Purity Grade | Typical Purity (%) | Common Applications |

|---|---|---|

| Crude | >50-70% | Initial antibody screening |

| Immunological Grade / Desalted | >70-85% | Polyclonal antibody production, non-quantitative antibody blocking experiments |

| >90% | >90% | In vivo studies, bioassays, monoclonal antibody production |

| >95% | >95% | ELISA, RIA, enzyme substrate studies, in vivo research |

| >98% | >98% | NMR studies, chromatography standards, clinical-grade applications |

Table 1: Common purity grades for synthetic peptides and their typical research applications. Data sourced from multiple suppliers and research guidelines. peptide.comgencefebio.com

Advanced Synthesis Approaches for Creating Peptide Substrate Libraries for Comprehensive Profiling

While the synthesis of an individual peptide like this compound is routine, its true value in research is often realized when it is part of a larger collection of related peptides known as a substrate library. These libraries are powerful tools for rapidly and comprehensively profiling the substrate specificity of enzymes, particularly proteases. pnas.orgescholarship.org Determining what sequences an enzyme cleaves is fundamental to understanding its biological function and for designing specific inhibitors or diagnostic probes. escholarship.orgucsf.edu

Several advanced synthesis strategies are employed to create these libraries:

Combinatorial Libraries: Solid-phase peptide synthesis (SPPS) is highly amenable to the creation of complex peptide libraries. stanford.edu One common type is the positional scanning-synthetic combinatorial library (PS-SCL) . In this approach, a series of sub-libraries are synthesized. In each sub-library, one amino acid position (e.g., P1, P2, P3, or P4 relative to the cleavage site) is held constant with a specific amino acid, while all other positions contain a degenerate mixture of many different amino acids. escholarship.org By measuring the enzymatic cleavage of each pool within the sub-libraries, the preferred amino acid at the fixed position can be determined. Fluorogenic leaving groups like 7-amino-4-methylcoumarin (AMC) or the improved 7-amino-4-carbamoylmethylcoumarin (ACC) are often incorporated into these substrates. pnas.orgescholarship.orgresearchgate.net Upon cleavage of the peptide-AMC/ACC bond by a protease, the released fluorophore emits a detectable signal, allowing for a high-throughput readout of enzyme activity. pnas.org

Multiplex Substrate Profiling (MSP-MS): This technique utilizes a rationally designed library of diverse peptides, often 10-14 amino acids in length, to profile enzyme specificity. escholarship.orgucsf.edu Instead of a fluorescent readout, the library is incubated with the enzyme of interest, and the resulting cleavage products are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ucsf.edu This method provides detailed information about the cleavage sites, including both the non-prime (N-terminal to the scissile bond) and prime (C-terminal to the scissile bond) side specificities. escholarship.orgucsf.edu

Proteome-Derived Libraries: Another approach involves generating vast and complex peptide libraries by digesting entire proteomes from cells with a known protease, such as chymotrypsin or Lys-N. nih.gov This creates a complex mixture of peptides that can then be used as a substrate pool to profile the specificity of a second, unknown enzyme. This method offers a way to identify substrates within a more biologically relevant context. nih.gov

These library-based approaches provide a global view of an enzyme's preferences, creating a detailed "fingerprint" of its activity that is invaluable for biological research and drug discovery.

Enzymatic Characterization and Kinetic Analysis Using Ac Ala Ala Tyr Amc

Methodologies for Determining Protease Activity with Fluorogenic Substrates

The use of fluorogenic substrates like Ac-Ala-Ala-Tyr-AMC necessitates specific methodologies to ensure accurate and reproducible determination of protease activity. These methods involve careful optimization of reaction conditions, precise monitoring of the fluorescent signal, and robust data analysis techniques.

Optimization of Reaction Conditions (e.g., pH, temperature ranges, ionic strength, enzyme concentration)

Optimizing reaction conditions is paramount for obtaining reliable kinetic data. The catalytic activity of proteases is highly dependent on the physicochemical environment.

pH: The optimal pH for an enzymatic reaction should be determined by assaying the activity across a range of pH values using appropriate buffers. For instance, Tris-HCl or HEPES buffers are commonly used for reactions at neutral or slightly alkaline pH, while cacodylic acid or MES buffers are suitable for acidic conditions. nih.govnih.gov The ideal pH ensures the enzyme maintains its native conformation and the active site residues have the correct ionization state for catalysis.

Temperature: Protease activity is also temperature-dependent. Assays are typically conducted at a constant, controlled temperature, often 37°C, to mimic physiological conditions. plos.orgnih.gov However, the optimal temperature can vary between enzymes and should be determined empirically.

Ionic Strength: The ionic strength of the assay buffer, often adjusted with salts like NaCl, can influence enzyme activity by affecting protein solubility and conformation. nih.govnih.gov The optimal ionic strength needs to be established for each specific enzyme-substrate pair.

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure that the initial rate of the reaction is linear over the measurement period. nih.govbiorxiv.org This typically means that less than 10% of the substrate is consumed during the assay. nih.gov Titration of the enzyme concentration is necessary to find the optimal level for the assay. biorxiv.org

Continuous Spectrofluorometric Monitoring of AMC Release

The core of the assay involves monitoring the increase in fluorescence as the AMC group is liberated from the this compound substrate. This is achieved using a spectrofluorometer or a fluorescence microplate reader. plos.orgnih.gov

The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively. echelon-inc.comechelon-inc.comnii.ac.jp The instrument continuously records the fluorescence intensity over time, generating a progress curve. It is crucial to subtract the background fluorescence from a control reaction containing the substrate but no enzyme. ubpbio.com

Data Acquisition and Analysis Techniques (e.g., initial velocity determination, progress curve fitting)

The data obtained from the spectrofluorometer is used to determine the kinetic parameters of the enzymatic reaction.

Initial Velocity Determination: The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve, where the rate of product formation is constant. nih.govnih.gov This is often calculated by performing a linear regression on the initial data points.

Progress Curve Fitting: For more detailed analysis, the entire progress curve can be fitted to the Michaelis-Menten equation using non-linear regression analysis software. nih.govplos.orgnih.gov This allows for the determination of the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it is an indicator of the substrate's affinity for the enzyme. The catalytic efficiency of the enzyme is often expressed as kcat/Kₘ. nih.gov

Substrate Specificity Profiling of Proteases Utilizing this compound

This compound can be used to profile the substrate specificity of various proteases, helping to identify which enzymes can cleave this particular peptide sequence.

Identification of Target Proteases Susceptible to Cleavage by this compound (e.g., specific Caspases, Chymotrypsin-like proteases, Proteasome subunits)

While specific data for the cleavage of this compound is not extensively detailed in the provided search results, the structure of the peptide suggests it would be a substrate for proteases with a preference for a tyrosine residue at the P1 position (the amino acid residue immediately preceding the cleavage site). This points towards chymotrypsin-like proteases, which are known to cleave after large hydrophobic residues such as tyrosine, phenylalanine, and tryptophan. Human tissue kallikrein 7 (hK7) is an example of a protease with chymotryptic activity that has been studied using tyrosine-containing AMC substrates. pnas.org

The proteasome, a large multi-catalytic protease complex, also possesses chymotrypsin-like activity, primarily associated with its β5 subunit. adipogen.comadipogen.com Therefore, it is plausible that certain proteasome subunits could cleave this compound.

Caspases, a family of cysteine proteases involved in apoptosis, typically have a strict requirement for an aspartic acid residue at the P1 position. echelon-inc.compeptanova.de Therefore, it is unlikely that caspases would efficiently cleave this compound.

Comparative Analysis of Cleavage Efficiency with Other Fluorogenic Substrates

To fully understand the specificity of a protease, the cleavage efficiency of this compound is often compared with that of other fluorogenic substrates with different peptide sequences. This comparative analysis helps to build a detailed profile of the enzyme's substrate preferences.

For example, a study on the Aedes aegypti midgut chymotrypsin (B1334515) (AaCHYMO) compared the kinetic parameters of several commercially available and specifically designed AMC substrates. nih.govbiorxiv.org This allowed for the identification of the most efficiently cleaved substrates and provided insights into the amino acid preferences at different positions (P1, P2, P3, etc.) relative to the cleavage site.

Similarly, studies on the 20S proteasome have utilized a variety of fluorogenic substrates to dissect the different peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like) of its catalytic subunits. ubpbio.comasm.org By comparing the hydrolysis rates of substrates like Suc-Leu-Leu-Val-Tyr-AMC (chymotrypsin-like), Boc-Leu-Arg-Arg-AMC (trypsin-like), and Z-Leu-Leu-Glu-AMC (caspase-like), researchers can characterize the specific activities of the proteasome.

A comprehensive analysis would involve determining the Kₘ and kcat values for this compound and a panel of other substrates. The catalytic efficiency (kcat/Kₘ) serves as a key metric for comparing the cleavage efficiency of different substrates by a given protease.

Table 1: Examples of Fluorogenic Substrates for Comparative Analysis

| Substrate Name | Target Protease Type | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like proteases, Proteasome | nih.govnih.gov |

| MeO-Suc-Arg-Pro-Tyr-AMC | Chymotrypsin-like proteases | nih.gov |

| Ac-Trp-Leu-Ala-AMC | Proteasome (chymotrypsin-like activity) | adipogen.comadipogen.com |

| Ac-Ala-Asn-Trp-AMC | Immunoproteasome (chymotrypsin-like activity) | ubpbio.com |

| Ac-Tyr-Val-Ala-Asp-AMC | Caspase-1 | echelon-inc.compeptanova.dechemimpex.com |

| Boc-Leu-Arg-Arg-AMC | Trypsin-like proteases | adipogen.com |

Positional Scanning and Subsite Mapping Studies for Detailed Specificity Definition

Positional scanning and subsite mapping are powerful techniques used to meticulously define the substrate specificity of a protease. abclonal.com These methods systematically explore the influence of individual amino acids at various positions (subsites) within a substrate on the efficiency of enzymatic cleavage. While direct studies using this compound in extensive positional scanning libraries are not prominently detailed in the provided search results, the principles of these techniques are well-established and applicable.

Positional scanning synthetic combinatorial libraries (PS-SCL) are often employed for this purpose. nih.gov In this approach, a series of peptide libraries are synthesized where one position (e.g., P1, P2, P3, P4, etc., relative to the cleavage site) is systematically varied with all natural (and sometimes unnatural) amino acids, while other positions are kept as a mixture. pnas.orgnih.gov By measuring the enzymatic activity against each of these defined sub-libraries, the preferred amino acid at that specific subsite can be identified.

For instance, to map the S2 and S3 subsites of a chymotrypsin-like protease using a substrate scaffold similar to this compound, one could synthesize libraries such as Ac-Xaa-Ala-Tyr-AMC and Ac-Ala-Xaa-Tyr-AMC, where 'Xaa' represents each of the 20 proteinogenic amino acids. The relative rates of hydrolysis of these substrates would reveal the preferences of the enzyme at the S3 and S2 subsites, respectively. Similarly, the prime-side specificity (S1', S2', etc.) can be investigated using libraries where residues C-terminal to the scissile bond are varied. nih.gov

These studies provide a detailed fingerprint of the enzyme's specificity, which is crucial for understanding its biological function and for the design of specific inhibitors or substrates. For example, studies on various proteases have shown distinct preferences at different subsites, such as a strong preference for Val or Ile at P3 and Ala at P2 for ADAM33, or the importance of a small hydrophobic amino acid in the P1' position for Interleukin-1β Converting Enzyme (ICE).

Enzyme Kinetic Parameter Determination

The fluorogenic nature of this compound makes it an excellent substrate for determining fundamental enzyme kinetic parameters. By measuring the initial rate of AMC release at various substrate concentrations, one can elucidate the enzyme's catalytic efficiency and its affinity for the substrate. chemimpex.com

Michaelis-Menten Kinetics: Determination of Apparent Km (Michaelis Constant) and Vmax (Maximum Reaction Rate)

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. libretexts.orgcollaborativedrug.com This model assumes the formation of an enzyme-substrate complex (ES), which then breaks down to form product and free enzyme. sigmaaldrich.com

The key parameters derived from a Michaelis-Menten plot (a graph of v versus [S]) are:

Vmax (Maximum Reaction Rate): This is the rate of the reaction when the enzyme is saturated with the substrate. sketchy.com At Vmax, all enzyme active sites are occupied, and the reaction rate is limited by the speed of the catalytic step itself.

Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. collaborativedrug.comsketchy.com Km is an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity, meaning the enzyme can work efficiently at lower substrate concentrations. sigmaaldrich.comsketchy.com

To determine these parameters experimentally using this compound, a series of assays are performed where the concentration of the substrate is varied, and the initial velocity of the reaction is measured by monitoring the increase in fluorescence over time. numberanalytics.com The data are then plotted and can be fitted to the Michaelis-Menten equation using non-linear regression analysis. numberanalytics.com Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), can be used to estimate Km and Vmax. libretexts.orgnumberanalytics.com

The following table illustrates hypothetical data that could be obtained from such an experiment:

| This compound (µM) | Initial Velocity (RFU/min) |

| 5 | 50 |

| 10 | 85 |

| 20 | 130 |

| 40 | 175 |

| 80 | 200 |

| 160 | 210 |

Note: This is illustrative data. RFU = Relative Fluorescence Units.

From this data, a Michaelis-Menten curve can be generated, and Km and Vmax can be calculated.

Calculation and Interpretation of kcat (Turnover Number) and Specificity Constant (kcat/Km)

While Km and Vmax are valuable parameters, they are dependent on the enzyme concentration used in the assay. To compare the intrinsic catalytic efficiency of different enzymes or the efficiency of a single enzyme towards different substrates, the parameters kcat and the specificity constant (kcat/Km) are used. sketchy.comyoutube.com

kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. sketchy.com It is calculated as: kcat = Vmax / [E]t where [E]t is the total enzyme concentration. kcat is a measure of the catalytic prowess of the enzyme. youtube.com

Applications in Biochemical and Cell Free Research

Assay Development for Specific Protease Families:

Other Cysteine and Serine Proteases:There is no information regarding the specificity or cross-reactivity of AC-Ala-Ala-Tyr-AMC with other protease families.

Due to the strict requirement to focus solely on this compound and the lack of available research, it is not possible to generate a scientifically accurate and thorough article according to the provided detailed outline without engaging in speculation.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-Acetyl-L-alanyl-L-alanyl-L-tyrosine 7-amido-4-methylcoumarin |

| Suc-Leu-Leu-Val-Tyr-AMC | N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine 7-amido-4-methylcoumarin |

| AMC | 7-Amino-4-methylcoumarin (B1665955) |

Investigation of Proteolytic Pathways in Isolated Biological Systems

The fluorogenic peptide substrate this compound is a valuable tool for dissecting the complex activities of proteases within controlled, isolated biological systems. Its utility spans from broad enzymatic profiling in crude cell extracts to the detailed kinetic analysis of individual, highly purified enzymes.

Use in Whole Cell Lysate Experiments for Enzymatic Profiling

Whole cell lysates represent a complex milieu of proteins, including a wide array of active proteases. Fluorogenic substrates like this compound are instrumental in identifying and quantifying specific enzymatic activities within this mixture. The fundamental principle involves incubating the substrate with the cell lysate; cleavage of the peptide bond between Tyrosine (Tyr) and the 7-amino-4-methylcoumarin (AMC) group by a target protease liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence, measured over time, is directly proportional to the specific protease's activity.

This method allows researchers to profile changes in proteolytic activity under various experimental conditions. For instance, this compound has been employed in assays using lysed cells to measure protease activity. google.com The general approach is widely validated; various AMC-conjugated peptides are routinely used to measure the activity of distinct protease classes in cell lysates. For example, substrates such as Suc-Leu-Leu-Val-Tyr-AMC are used to measure the chymotrypsin-like activity of the proteasome in whole-cell extracts, while other specific substrates are used to determine caspase activity. universiteitleiden.nlresearchgate.net This technique is particularly powerful for comparing the enzymatic profiles of healthy versus diseased cells or for assessing the efficacy of protease inhibitors in a complex biological environment. nih.gov

Table 1: Examples of AMC-Based Substrates in Cell Lysate Analysis

| Substrate | Target Enzyme/Activity | Cell System | Reference |

|---|---|---|---|

| This compound | General Protease Activity | HL-60 or Jurkat cells | google.com |

| Suc-Leu-Leu-Val-Tyr-AMC | Proteasome (Chymotrypsin-like) | EL-4 cells | universiteitleiden.nl |

| Ac-DEVD-AMC | Caspase-3 | L929hFas cells | researchgate.net |

| Ac-YVAD-AMC | Caspase-1 | L929hFas cells | researchgate.net |

| Suc-AAPF-AMC | α-Chymotrypsin | HeLa cells | nih.gov |

Characterization of Purified Recombinant Proteases

For a more granular understanding of a specific protease, researchers often express and purify the enzyme using recombinant DNA technology. This compound and similar fluorogenic substrates are indispensable for the subsequent characterization of these purified recombinant proteases. By measuring the rate of AMC release at various substrate concentrations, researchers can determine key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). biorxiv.org These values provide quantitative insights into the substrate affinity and catalytic efficiency of the enzyme.

This approach has been used to characterize a wide variety of proteases. For example, libraries of synthetic substrates are used to determine the P1 substrate specificity of recombinant proteases, revealing preferences for specific amino acids at the cleavage site. plos.org Similarly, the activity of purified recombinant viral proteases, such as the main protease from SARS-CoV-2, can be precisely measured using fluorogenic substrates, which is crucial for screening potential antiviral inhibitors. peptide.co.jp The characterization extends to proteases from various organisms, including the Vibrio cholerae extracellular serine protease (VesB) and proteases from the Dengue vector mosquito, Aedes aegypti, highlighting the broad applicability of AMC-based substrates in enzymology. biorxiv.orgnih.gov The specificity of human proprotein-processing proteases like furin has also been accurately characterized using purified, secreted soluble forms of the enzyme with appropriate substrates. researchgate.net

Table 2: Characterization of Purified Proteases with AMC Substrates

| Protease | Substrate Example(s) | Purpose of Characterization | Reference |

|---|---|---|---|

| Aedes aegypti Chymotrypsin (B1334515) (AaCHYMO) | MeO-Suc-Arg-Pro-Tyr-AMC | Determine kinetic parameters (kcat, Km) | biorxiv.org |

| Staphylococcus aureus SplD | Ac-P4-P3-P2-P1-AMC Library | Determine P1 substrate specificity | plos.org |

| Vibrio cholerae VesB | Boc-Gln-Ala-Arg-AMC | Measure activity and inhibition | nih.gov |

| Human Furin | Fluorogenic Peptidyl Substrates | Determine kinetic parameters and specificity | researchgate.netresearchgate.net |

| Streptomyces coelicolor Endopeptidase | H-AAF-AMC, Suc-LLVY-AMC | Confirm chymotrypsin-like activity | nih.gov |

Advancements in Protease Research Methodologies Enabled by Fluorogenic Substrates

The development of fluorogenic substrates like this compound has been a catalyst for innovation in protease research, enabling the creation of high-throughput and multiplexed assay platforms. These advanced methodologies have significantly accelerated the pace of discovery in enzymology.

Development of Solution-Phase Fluorogenic Peptide Microarrays

Solution-phase fluorogenic peptide microarrays represent a powerful high-throughput technology for rapidly determining the substrate specificity of proteases. sinica.edu.tw This method involves the synthesis of a large library of distinct fluorogenic substrates, which are then arrayed into nanoliter-volume droplets on a microscope slide. nih.gov A key study utilized a 722-member library of substrates with the general format Ac-Ala-X-X-(Arg/Lys)-coumarin, where 'X' represents various amino acids. nih.gov

When an aerosolized solution of a purified protease is deposited onto the array, thousands of enzymatic reactions occur in parallel. The fluorescence in each nanodroplet is monitored, generating a comprehensive "fingerprint" of the enzyme's substrate preferences. sinica.edu.tw This approach offers several advantages, including minimal consumption of expensive enzymes and peptide libraries, and the ability to detect cooperative interactions between substrate subsites. nih.govnih.gov The data generated is invaluable for designing highly selective substrates and inhibitors for specific proteases. sinica.edu.tw

Table 3: Solution-Phase Fluorogenic Peptide Microarray Example

| Library Format | Proteases Profiled | Key Advantage | Reference |

|---|---|---|---|

| Ac-Ala-X-X-(Arg/Lys)-coumarin | Thrombin, Factor Xa, Plasmin, Cathepsins, Kallikrein | Rapid, high-throughput specificity mapping with minimal sample usage. | sinica.edu.twnih.govnih.gov |

Implementation in Multiplexed Enzymatic Assays

Multiplexing—the simultaneous measurement of multiple analytes or activities in a single sample—is a key goal in biochemical analysis. Fluorogenic substrates are central to the development of multiplexed protease assays. By using a cocktail of substrates where each peptide sequence is tailored to a different protease, researchers can simultaneously probe for several enzymatic activities. For example, a selection of mono-aminopeptidase substrates, including Ala-AMC, Tyr-AMC, and Arg-AMC, has been used to characterize aminopeptidase (B13392206) activities in conditioned media from various cell lines in a single set of experiments. researchgate.netnih.gov

Furthermore, innovative assay designs combine different detection technologies. A patented multiplex assay allows for the simultaneous detection of a caspase using a fluorogenic substrate and another enzyme using a luminogenic substrate in the same reaction well. google.com This approach enhances the amount of data that can be obtained from a single, precious biological sample. However, a primary limitation of fluorescence-based multiplexing is the spectral overlap between different fluorophores, which can complicate data analysis. nih.gov This challenge has spurred the development of alternative multiplexing technologies, such as mass cytometry-based probes, to overcome the constraints of spectral overlap and further expand the capacity for parallel enzyme analysis. researchgate.net

Theoretical and Computational Approaches in Substrate Design

Predictive Models for Protease Substrate Specificity based on Empirical Data

Predicting the substrate specificity of proteases is fundamental to designing effective chemical tools like AC-Ala-Ala-Tyr-AMC. Computational models built on empirical data from large-scale substrate screening are central to this effort. These models analyze patterns in known cleavage sites to predict the likelihood of hydrolysis for new peptide sequences. pnas.orgnih.gov

Two primary categories of predictive methods have been established: machine learning-based and empirical scoring function-based approaches. plos.org

Machine Learning-Based Models: These models use algorithms like Support Vector Machines (SVM) or advanced deep learning architectures such as Protein Graph Convolutional Networks (PGCN) to learn the complex rules of substrate recognition. pnas.orgplos.orgbiorxiv.org They are trained on extensive datasets of cleaved and uncleaved peptides, often generated from high-throughput screening of peptide libraries. nih.govbiorxiv.org The models can incorporate a variety of features, including the primary amino acid sequence, physicochemical properties of the residues, and structural information like solvent accessibility and secondary structure. plos.org For instance, a PGCN model incorporates the 3D structure and energetics of the protease-substrate complex into a graph representation, which can then be used to predict the probability of cleavage with high accuracy. pnas.orgresearchgate.net

Empirical Scoring Models: These methods, often implemented in tools like PoPS and SitePrediction, use statistical information from known cleavage sites to create scoring matrices, such as position weight matrices (PWMs). plos.orgnih.gov A PWM reflects the frequency of each amino acid at different positions (P4, P3, P2, P1, P1', etc.) relative to the scissile bond. nih.gov A potential substrate sequence is then scored based on how well it matches the preferred residues at each position. plos.org

Platforms like ProsperousPlus and PROSPER provide accessible web-based tools for researchers, enabling them to build and deploy predictive models for specific proteases without requiring extensive programming knowledge. plos.orgcloud.edu.au These tools leverage growing databases of cleavage data to continually improve predictive accuracy. cloud.edu.au The empirical data for building these models is often generated using fluorogenic substrates. The cleavage efficiency of a large library of peptides, each linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), provides the quantitative data needed to train and validate the predictive algorithms. nih.govresearchgate.net

| Modeling Approach | Core Principle | Input Data Features | Examples of Tools/Methods | Key Advantage |

|---|---|---|---|---|

| Machine Learning-Based | Trains algorithms on known cleaved/uncleaved peptides to learn complex patterns. plos.org | Sequence, physicochemical properties, structural features (solvent accessibility), interaction energies. pnas.orgplos.org | SVM, Deep Learning (CleaveNet), Graph Convolutional Networks (PGCN). plos.orgbiorxiv.orgbiorxiv.org | Can capture non-linear relationships and complex structural dependencies for higher accuracy. pnas.org |

| Empirical Scoring-Based | Calculates a score based on the frequency of amino acids at specific positions in known substrates. plos.org | Primarily amino acid sequence frequency at P and P' sites. nih.gov | Position Weight Matrices (PWMs), PoPS, SitePrediction. plos.org | Computationally less intensive and provides an intuitive representation of specificity. plos.org |

Structure-Activity Relationship (SAR) Studies for Rational Substrate Design

Structure-Activity Relationship (SAR) studies are a cornerstone of rational substrate design, providing crucial insights into how specific structural modifications of a peptide affect its interaction with a target protease. For a substrate like this compound, SAR studies would involve systematically altering the amino acid residues at the P1 (Tyr), P2 (Ala), and P3 (Ala) positions, as well as modifying the N-terminal acetyl (Ac) cap, to observe the resulting changes in kinetic parameters (kcat, KM, and kcat/KM).

The primary goal is to map the enzyme's substrate-binding pockets (S1, S2, S3, etc.) to understand their preferences. acs.org For chymotrypsin-like proteases, which this compound is designed for, the S1 pocket is known to favor large hydrophobic residues. An SAR study might confirm the preference for Tyr at P1, but also test other aromatic (Phe, Trp) or large aliphatic (Leu) residues to fine-tune selectivity. mdpi.com For example, studies on other protease inhibitors have shown that substituting a key residue with different amino acids, including hydrophobic or hydrophilic ones, can drastically decrease or alter activity, highlighting the importance of steric and chemical complementarity. nih.govresearchgate.net Similarly, modifications to the peptide backbone or termini can influence stability and binding affinity. longdom.org

These empirical findings are invaluable for building more accurate computational models. The kinetic data from SAR studies serves as the ground truth for training and validating predictive algorithms, leading to a synergistic cycle of experimental testing and computational refinement. unc.edu

| Substrate Analogue | Modification | Relative kcat/KM (%) | Interpretation of Result |

|---|---|---|---|

| This compound | Reference Compound | 100 | Baseline activity for the tripeptide sequence. |

| AC-Ala-Ala-Phe-AMC | P1: Tyr → Phe | 85 | S1 pocket accommodates Phe, but Tyr is slightly preferred. |

| AC-Ala-Ala-Trp-AMC | P1: Tyr → Trp | 110 | S1 pocket shows a slight preference for Trp over Tyr. |

| AC-Ala-Ala-Lys-AMC | P1: Tyr → Lys | <1 | S1 pocket is highly intolerant to positively charged residues. |

| AC-Ala-Gly-Tyr-AMC | P2: Ala → Gly | 60 | S2 pocket prefers the methyl side chain of Ala over the smaller Gly. |

| AC-Ala-Val-Tyr-AMC | P2: Ala → Val | 90 | S2 pocket tolerates a slightly larger hydrophobic residue like Val. |

| AC-Gly-Ala-Tyr-AMC | P3: Ala → Gly | 75 | S3 pocket has a moderate preference for Ala over Gly. |

In Silico Approaches for Modulating Peptide Substrate Affinity and Selectivity

In silico methods provide powerful tools to go beyond prediction and actively modulate the properties of peptide substrates. These computational techniques can guide the design of substrates with enhanced affinity or improved selectivity for a specific protease over others.

One key aspect is the computational modeling of the entire substrate molecule, including non-peptidic components like the N-terminal acetyl group and the C-terminal AMC fluorophore. Research has shown that fluorophore and quencher groups in FRET (Förster Resonance Energy Transfer) peptide substrates can significantly contribute to binding and hydrolysis efficiency by engaging in interactions with the enzyme surface far from the active site. researchgate.net Computational simulations can reveal these interactions, allowing for the selection of fluorophores that not only have optimal photophysical properties but also contribute favorably to substrate binding. researchgate.net

Furthermore, in silico design can be used to introduce non-canonical amino acids or to cyclize the peptide backbone to improve stability and conformational rigidity, which can lead to higher affinity and selectivity. acs.org Dynamic combinatorial chemistry, where computational modeling can predict the equilibrium distribution of a library of exchanging peptide fragments, is another advanced strategy to discover potent and selective binders. acs.org By simulating the interactions of countless virtual peptide analogues with a model of the target protease's active site, researchers can prioritize a small number of the most promising candidates for chemical synthesis and experimental validation, drastically accelerating the discovery process. biorxiv.org

Molecular Dynamics Simulations and Docking Studies of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations and docking are powerful computational techniques that provide an atomic-level view of how a substrate like this compound interacts with its target protease. numberanalytics.com These methods are crucial for understanding the physical basis of substrate recognition, catalysis, and specificity.

Molecular Docking: This technique predicts the preferred binding orientation of the substrate within the enzyme's active site. It places the substrate (ligand) into the binding site of the protease (receptor) in various conformations and scores them based on factors like steric complementarity and intermolecular forces. Docking studies can quickly screen virtual libraries of substrates and identify key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate (Michaelis) complex. nih.govnih.gov For this compound, docking into a chymotrypsin-like protease would likely show the Tyr side chain buried deep within the hydrophobic S1 pocket and the P2 and P3 Ala residues making contact with the corresponding S2 and S3 pockets. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the enzyme-substrate complex over time. numberanalytics.com Starting from a docked pose, an MD simulation can reveal the dynamic nature of the interaction, including conformational changes in both the enzyme and the substrate upon binding, the role of water molecules in the active site, and the stability of the complex. nih.gov By calculating the binding free energy over the course of the simulation, MD provides a more accurate estimate of substrate affinity than docking alone. Such simulations have been used to investigate the binding of inhibitors and substrates to various proteases, elucidating the detailed mechanism of action and the energetic contributions of individual residues to the binding event. nih.govacs.org For example, QM/MM (Quantum Mechanics/Molecular Mechanics) free energy calculations, a highly sophisticated form of simulation, have been used to detail the six-step cleavage mechanism for the similar substrate succinyl-Leu-Leu-Val-Tyr-AMC by the proteasome. mdpi.com

| Substrate Residue | Binding Pocket | Key Interacting Enzyme Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| P1-Tyr | S1 | Gly, Ser, Cys | Hydrophobic interactions, Hydrogen bond with backbone |

| P2-Ala | S2 | His, Trp | Van der Waals forces |

| P3-Ala | S3 | Gly, Phe | Van der Waals forces |

| Peptide Backbone | Active Site | Ser, Gly | Hydrogen bonds (forms antiparallel β-sheet) |

Future Directions and Emerging Research Avenues

Development of Novel Fluorogenic and Luminogenic Reporter Groups for Enhanced Sensitivity

The quest for greater sensitivity in protease assays is driving the development of new reporter molecules that emit light, either through fluorescence or luminescence, upon cleavage. While AMC has been a workhorse, newer fluorophores and luminogenic substrates are pushing the limits of detection.

Researchers are engineering genetically encoded reporters, such as FlipGFP, which can increase fluorescence by as much as 100-fold upon protease activation. addgene.orgnih.gov These reporters are based on fluorescent proteins that are "flipped" into a non-fluorescent state and can only be restored to their fluorescent form after being cut by a specific protease. addgene.orgnih.gov This "off-to-on" switching provides a large dynamic range, making it easier to detect low levels of protease activity in living cells and even whole organisms. addgene.orgnih.gov In addition to green fluorescent reporters, red versions like FlipCherry have also been developed, opening the door for multicolor imaging of multiple protease activities simultaneously. addgene.org

Beyond fluorescence, bioluminescent assays are emerging as a highly sensitive alternative. tandfonline.comnih.gov These assays utilize peptide substrates linked to aminoluciferin (B605428). When the peptide is cleaved, the released aminoluciferin becomes a substrate for luciferase, an enzyme that produces a stable "glow-type" light signal. researchgate.netnih.gov This method has been shown to be at least 10-fold, and in some cases up to 1,000 times, more sensitive than comparable fluorescent assays. researchgate.netaacrjournals.orgpromega.com The enhanced sensitivity and low background of bioluminescent assays make them particularly well-suited for high-throughput screening and for detecting trace amounts of contaminating proteases in protein purification processes. tandfonline.comnih.govaacrjournals.org

| Reporter Type | Principle | Advantages | Key Molecules/Systems |

| Fluorogenic | Protease cleavage releases a fluorescent group. | Well-established, variety of available substrates. | 7-amino-4-methylcoumarin (B1665955) (AMC) echelon-inc.com, FlipGFP addgene.orgnih.gov, FlipCherry addgene.org |

| Luminogenic | Protease cleavage releases a substrate for a light-producing enzyme (luciferase). | Extremely high sensitivity, low background, stable signal. tandfonline.comnih.govresearchgate.netaacrjournals.org | Aminoluciferin substrates researchgate.netnih.gov, Luciferase tandfonline.com |

| Ratiometric FRET | Cleavage separates a donor-acceptor pair, changing the ratio of their fluorescence emissions. | Provides a built-in reference signal for more accurate quantification. rsc.org | EDANS/Dabcyl thermofisher.com, various donor/acceptor pairs rsc.org |

| Aggregation-Induced Emission (AIE) | Cleavage triggers the aggregation of molecules, leading to strong fluorescence. | High signal-to-noise ratio, useful for in vivo imaging. rsc.org | AIEgens rsc.org |

Integration of Ac-Ala-Ala-Tyr-AMC-type Probes with Advanced Biophysical Techniques

To gain deeper insights into protease function within the complex environment of a living cell, researchers are combining fluorogenic probes with sophisticated biophysical imaging techniques. These methods allow for the visualization of not just if a protease is active, but where and when.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that can measure molecular proximity. thermofisher.com In the context of protease activity, a substrate can be designed with a pair of fluorescent molecules, a donor and an acceptor. rsc.org When the substrate is intact, the two are close together, and the donor's energy is transferred to the acceptor. thermofisher.com Upon cleavage by a protease, the donor and acceptor are separated, leading to a change in the fluorescent signal. rsc.orgthermofisher.com This ratiometric approach provides a more robust and quantitative measure of protease activity. rsc.org

Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique that measures the time a fluorophore stays in its excited state. researchgate.net This "lifetime" can be sensitive to the local environment of the fluorophore. nih.gov For instance, the fluorescence lifetime of a probe might change upon binding to a protease or upon cleavage. nih.gov FLIM can be used to create images that map these changes in lifetime, providing spatial information about protease activity within a cell. researchgate.net

Single-molecule fluorescence (SMF) microscopy pushes the limits of detection to the ultimate level, allowing the observation of individual catalytic events in real-time. acs.org By using highly sensitive fluorogenic probes, researchers can watch as single protease molecules cleave their substrates, providing a wealth of information about enzyme kinetics and heterogeneity that is hidden in bulk measurements. acs.org

Expansion of Substrate Design for Uncharacterized or Emerging Protease Families

The principles learned from designing substrates like this compound are now being applied to a vast and largely unexplored landscape of proteases. Many protease families have overlapping specificities, making it a significant challenge to design substrates that are cleaved by only one specific enzyme. nih.gov

To address this, researchers are employing innovative strategies such as combinatorial substrate libraries. pnas.orgsinica.edu.tw These libraries contain a vast collection of different peptide sequences, allowing for the rapid screening of thousands of potential substrates to identify the optimal sequence for a particular protease. pnas.orgsinica.edu.tw This approach has been instrumental in profiling the specificities of numerous proteases and has aided in the design of selective inhibitors. pnas.org

Furthermore, the incorporation of unnatural amino acids into peptide substrates is proving to be a valuable tool for achieving high specificity. nih.gov These synthetic building blocks can create unique interactions with the protease's active site that are not possible with the 20 standard amino acids, enabling the development of probes that can distinguish between closely related proteases. nih.gov

Computational approaches are also playing an increasingly important role. Machine learning algorithms, such as the AI pipeline CleaveNet, are being developed to design protease substrates with desired cleavage profiles. sciety.orgbiorxiv.org These in silico tools can analyze vast datasets of known protease-substrate interactions to predict novel peptide sequences with high efficiency and selectivity, accelerating the design process. sciety.orgbiorxiv.org

Automation and Miniaturization of Fluorometric Assays for Ultra-High-Throughput Research Applications

The demand for screening massive libraries of potential drug candidates has driven the automation and miniaturization of protease assays. pharmtech.com High-throughput screening (HTS) platforms can perform thousands of assays simultaneously, significantly accelerating the pace of drug discovery. pharmtech.comdrugdiscoverynews.com

Miniaturization, the process of scaling down assay volumes, offers numerous advantages. drugdiscoverynews.comdispendix.com It reduces the consumption of expensive reagents and valuable compound libraries, making large-scale screens more cost-effective. drugdiscoverynews.com Assays are typically performed in 96-well, 384-well, or even 1536-well microtiter plates, with robotic liquid handling systems dispensing nanoliter volumes of reagents with high precision. dispendix.comnih.govbmglabtech.com

These miniaturized and automated assays are readily adaptable for a wide range of detection methods, including fluorescence and luminescence. bmglabtech.comabcam.com The development of simple, "add-and-read" assay formats, where all components are combined in a single step, further streamlines the HTS process and minimizes hands-on time. researchgate.netnih.govabcam.com The integration of these technologies enables researchers to screen vast chemical libraries to identify new protease inhibitors, which are critical for the development of new therapies for a wide range of diseases. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing AC-Ala-ala-tyr-amc in peptide research?

- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with careful monitoring of coupling efficiency via Kaiser tests. Characterization requires HPLC for purity assessment (>95%), mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation, and NMR (1H/13C) to verify sequence integrity. Researchers should document all protocols using standardized nomenclature (e.g., IUPAC guidelines) and adhere to ACS Style Guide requirements for reporting experimental details, including safety precautions and reproducibility measures .

Q. How should researchers design initial experiments to assess the biochemical stability of this compound under physiological conditions?

- Methodological Answer: Design experiments using buffer systems simulating physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation via HPLC at timed intervals (0, 24, 48 hours) and quantify stability using kinetic modeling (first-order decay constants). Include controls with protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation. Data should be stored in FAIR-compliant repositories with raw chromatograms and statistical analyses .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data in enzyme kinetic studies involving this compound as a substrate?

- Methodological Answer: Contradictions in or values may arise from assay conditions (e.g., fluorophore interference from AMC release). Apply iterative falsification by:

- Repeating assays under varied substrate concentrations (0.1–10× ) and inhibitor controls.

- Validating fluorometric readings with orthogonal methods (e.g., LC-MS quantification of AMC).

- Using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

Document all discrepancies and align interpretations with empirical frameworks for reliability estimation, as proposed in Zabezhailo et al. (2021) .

Q. How can researchers optimize the fluorogenic properties of this compound for real-time protease activity monitoring in complex biological systems?

- Methodological Answer: Optimize signal-to-noise ratios by:

- Screening excitation/emission wavelengths to minimize background fluorescence (e.g., 380/460 nm for AMC).

- Testing quencher molecules (e.g., QSY-21) to reduce nonspecific signal in cellular lysates.

- Validating specificity using CRISPR-edited protease-deficient cell lines.

Advanced studies should integrate computational modeling (e.g., molecular dynamics simulations) to predict cleavage efficiency and validate findings against crystallographic data .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure robust hypothesis formulation for this compound studies?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

- Feasibility: Assess synthetic yield (>50 mg scale) and analytical resource availability.

- Novelty: Compare proposed protease targeting mechanisms against existing literature.

Use PICO (Population: enzyme models; Intervention: substrate kinetics; Comparison: wild-type vs. mutant proteases; Outcome: ) to structure experimental questions .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Answer:

- Ethics: Disclose potential conflicts of interest (e.g., commercial assay kit partnerships) per ACS guidelines .

- Reproducibility: Share raw data (HPLC chromatograms, kinetic curves) via repositories like Zenodo, adhering to FAIR principles. Include step-by-step protocols in supplemental materials, specifying equipment models and software versions .

Data Management and Publication

Q. What are the best practices for documenting and publishing contradictory findings related to this compound?

- Answer:

- Use standardized data tables (e.g., kinetic parameters ± SEM) and highlight discrepancies in the Discussion section.

- Employ contradiction matrices (qualitative vs. quantitative results) to contextualize findings.

- Follow journal-specific guidelines (e.g., TrAC Trends in Analytical Chemistry) for depositing datasets and linking them to manuscript submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.